N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Description
N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C18H12N6OS3 and its molecular weight is 424.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a member of the imidazo[1,2-a]pyridine family . Imidazo[1,2-a]pyridines have been known to exhibit a broad range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . .
Mode of Action
For instance, some imidazo[1,2-a]pyridines have been found to inhibit cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression . By inhibiting these kinases, these compounds can halt cell cycle progression and induce cell death, which may explain their anticancer activity.
Biochemical Pathways
Given its potential role as a cdk inhibitor, it may affect the cell cycle regulation pathway . By inhibiting CDKs, this compound could disrupt the normal progression of the cell cycle, leading to cell cycle arrest and potentially cell death.
Result of Action
Given its potential role as a cdk inhibitor, it may induce cell cycle arrest and potentially cell death .
Properties
IUPAC Name |
N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS3/c25-15(16-20-12-5-1-2-6-13(12)27-16)21-17-22-23-18(28-17)26-10-11-9-24-8-4-3-7-14(24)19-11/h1-9H,10H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJINPRKCLDMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(S3)SCC4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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